3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol
CAS No.: 869354-57-4
Cat. No.: VC2899976
Molecular Formula: C43H59N3O10S
Molecular Weight: 810 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869354-57-4 |
|---|---|
| Molecular Formula | C43H59N3O10S |
| Molecular Weight | 810 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide |
| Standard InChI | InChI=1S/C43H59N3O10S/c1-50-36-17-13-33(14-18-36)43(32-9-4-3-5-10-32,34-15-19-37(51-2)20-16-34)56-30-35(47)29-55-28-27-54-26-25-53-24-23-52-22-8-21-44-40(48)12-7-6-11-39-41-38(31-57-39)45-42(49)46-41/h3-5,9-10,13-20,35,38-39,41,47H,6-8,11-12,21-31H2,1-2H3,(H,44,48)(H2,45,46,49)/t35?,38-,39-,41-/m0/s1 |
| Standard InChI Key | KGWOQLGAZXQHQX-HIDOCAJQSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |
Introduction
Chemical Identity and Basic Properties
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol is a high molecular weight organic compound incorporating several functional groups that contribute to its specialized applications. The compound is characterized by precise chemical identifiers that enable its tracking and utilization in research contexts.
Identification and Nomenclature
The compound is primarily identified by its CAS Registry Number and its systematic chemical name. It is also known by several synonyms in the scientific literature, which facilitate its identification across different research databases and publications.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 869354-57-4 |
| Molecular Formula | C43H59N3O10S |
| Molecular Weight | 810.01 g/mol |
| Synonyms | BIOTIN-TEG-DIOL (DMT PROTECTED); N-(16-(Dimethoxytrityl)oxy-15-hydroxy-4,7,10,13-tetraoxahexadecyl)-D-(+)-biotimide |
| Standard Purity | 99% |
This compound features a biotin moiety connected to a polyether chain (triethylene glycol linker) and terminated with a dimethoxytrityl-protected diol group . The full structural name reflects its complex composition, incorporating multiple functional elements that contribute to its specialized applications.
Physical and Chemical Characteristics
The molecular structure incorporates biotin (vitamin H or B7), which is essential for various metabolic processes and provides the compound with specific binding properties toward avidin and streptavidin proteins. The polyether chain offers flexibility and water solubility, while the dimethoxytrityl group serves as a protecting group for one of the hydroxyl groups in the terminal diol, allowing for selective chemical modifications at the unprotected hydroxyl group.
Structural Elements and Functional Groups
The compound features a complex structure with several distinct functional regions that contribute to its chemical behavior and applications in biochemical research.
Component Analysis
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol consists of three primary structural components, each serving specific functions:
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Biotin Moiety: The biotin component (vitamin B7) is covalently linked to the amino group of the aminopropoxy linker through an amide bond. Biotin's ureido ring structure enables high-affinity binding to avidin and streptavidin proteins, making it valuable for detection and purification processes.
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Polyether Chain: The compound contains a triethylene glycol (TEG) linker that connects the biotin moiety to the propane-1,2-diol terminus. This spacer provides flexibility, water solubility, and sufficient distance between the biotin and the reactive hydroxyl groups.
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Protected Diol Terminus: The propane-1,2-diol end of the molecule features a dimethoxytrityl (DMT) protecting group on one hydroxyl group, leaving the other hydroxyl free for selective chemical reactions. The DMT group is acid-labile, allowing for controlled deprotection under mild acidic conditions.
The integration of these structural elements creates a molecule with both specific binding properties and controlled reactivity, making it suitable for various biotechnological applications.
Structure-Function Relationship
The structure of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol directly influences its functional properties and applications. The biotin component enables specific interactions with avidin/streptavidin systems, which is fundamental to many bioconjugation and detection methodologies. The polyether spacer provides the necessary distance between the biotin and the reactive site, preventing steric hindrance during binding events or chemical modifications.
The DMT protection strategy is particularly significant, as it allows for selective chemical reactions at the unprotected hydroxyl group while maintaining the integrity of the protected site. This selectivity is crucial in organic synthesis procedures, especially in solid-phase synthesis and oligonucleotide modifications.
Applications in Research and Biotechnology
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol has significant applications in various biochemical and biotechnological fields, primarily due to its unique structural features combining biotin functionality with controlled reactivity.
Biochemical Assays and Detection Systems
The biotin component of this compound allows it to be used in various detection systems that leverage the biotin-avidin/streptavidin interaction, which is one of the strongest non-covalent biological interactions known. This makes it valuable in:
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Enzyme-linked immunosorbent assays (ELISA)
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Fluorescence-based detection methods
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Chemiluminescence assays
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Affinity chromatography for protein purification
The DMT-protected hydroxyl group can be selectively deprotected and functionalized with reporter molecules, fluorophores, or other detection moieties, while the biotin end provides specific binding capabilities.
Oligonucleotide Modification and Synthesis
This compound has particular relevance in nucleic acid research and technology:
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It can be used for 5' or 3' end-labeling of oligonucleotides with biotin
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The DMT-protected hydroxyl is compatible with standard phosphoramidite chemistry used in oligonucleotide synthesis
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It enables solid-phase synthesis applications where controlled attachment and detachment are required
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It facilitates the creation of biotinylated DNA or RNA probes for hybridization assays and nucleic acid detection systems
Table 2: Potential Applications of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol
| Application Area | Specific Uses |
|---|---|
| Protein Analysis | Biotinylation of proteins for detection and purification; Affinity capture of biotinylated proteins |
| Nucleic Acid Research | Creation of biotinylated DNA/RNA probes; End-labeling of oligonucleotides; Solid-phase synthesis applications |
| Diagnostic Assays | Development of sensitive detection systems for biomarkers; ELISA and other immunoassay formats |
| Drug Discovery | Biotinylated compound libraries for screening; Target identification and validation |
| Imaging | Development of biotinylated imaging agents; Streptavidin-based visualization systems |
The versatility of this compound in these applications stems from the combination of its specific binding capabilities through the biotin moiety and its controlled chemical reactivity through the DMT-protected diol terminus.
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